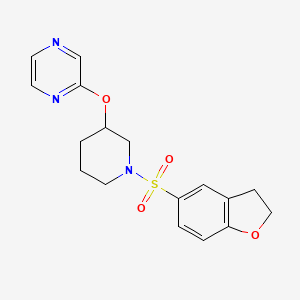
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine , with a molecular formula of C17H19N3O4S and a molecular weight of 361.4 g/mol, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Dihydrobenzofuran moiety : Known for its role in various biological activities.
- Piperidine ring : Often involved in interactions with neurotransmitter receptors.
- Pyrazine unit : Associated with antimicrobial and anti-cancer properties.
Antitumor Activity
Research indicates that compounds containing the dihydrobenzofuran structure exhibit significant antitumor properties . For instance, similar derivatives have shown the ability to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.
| Compound Type | Common Activities | Unique Features |
|---|---|---|
| Benzofuran Derivatives | Anti-tumor, anti-inflammatory | Variability in substituents affects potency |
| Piperidine Derivatives | Analgesic, anti-inflammatory | Structural flexibility enhances binding affinity |
| Pyrazine Derivatives | Antimicrobial, anti-cancer | Diverse mechanisms of action |
Antimicrobial Properties
The pyrazine component is known for its antimicrobial activity . Studies have demonstrated that derivatives of pyrazine can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
The biological activity of this compound appears to be mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation and pain signaling.
- Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could provide analgesic effects.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of a related compound on HT-29 and COLO-205 cell lines. The results indicated an IC50 value of 3.38 μM for HT-29 cells, demonstrating significant antitumor activity compared to standard treatments . Molecular docking studies suggested strong binding affinity to VEGFR-2, a critical target in cancer therapy.
Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains revealed that derivatives similar to this compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-25(22,15-3-4-16-13(10-15)5-9-23-16)20-8-1-2-14(12-20)24-17-11-18-6-7-19-17/h3-4,6-7,10-11,14H,1-2,5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVYTNPADJQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














